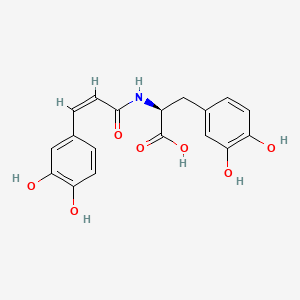

cis-Clovamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It belongs to the class of phenolamides (hydroxycinnamic acid amides) and is found in various plants, including Theobroma cacao (cacao) and Trifolium pratense (red clover) . cis-Clovamide has garnered interest due to its potential health benefits, including antioxidant, anti-inflammatory, neuroprotective, antiplatelet, and anticancer properties .

Méthodes De Préparation

cis-Clovamide can be synthesized through both chemical and biological methods. The chemical synthesis involves the reaction of caffeic acid with L-DOPA (L-3,4-dihydroxyphenylalanine) under specific conditions . Industrial production methods have also explored the use of engineered microorganisms such as Saccharomyces cerevisiae and Lactococcus lactis. These microorganisms are genetically modified to express enzymes like HDT1, a BAHD acyltransferase, which catalyzes the transfer of hydroxycinnamoyl-coenzyme A onto aromatic amino acids, resulting in the production of clovamide and its analogues .

Analyse Des Réactions Chimiques

cis-Clovamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of clovamide can lead to the formation of quinones, while reduction can yield dihydroclovamide .

Applications De Recherche Scientifique

Pharmacological Applications

1. Antiviral Activity

Cis-Clovamide has been identified as a potential inhibitor of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. Molecular docking studies suggest that this compound interacts effectively with Mpro, demonstrating promising binding affinities. This interaction may inhibit viral replication processes, positioning this compound as a candidate for therapeutic development against COVID-19 .

2. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. In vitro studies have shown that it protects neurons from oxidative stress, excitotoxicity, and ischemia-reperfusion injury. The effective concentration (EC50) values for neuroprotection range from 0.9 to 3.7 µmol·L−1, showcasing its potential as a protective agent against neuronal damage . The mechanisms underlying these effects include modulation of nuclear factor-κB and peroxisome proliferator-activated receptor-γ pathways.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against several pathogens. It has been shown to inhibit the growth of Phytophthora species, which are known to cause diseases in cacao plants. This property is attributed to its role as a substrate for polyphenol oxidase and its ability to contribute to the plant's defense mechanisms against pathogens . Additionally, this compound exhibits activity against human pathogens such as influenza A and Helicobacter pylori, indicating its potential use in developing antimicrobial agents .

Agricultural Applications

1. Plant Resistance

this compound plays a crucial role in enhancing plant resistance to pathogens. In cacao plants, it acts as a resistance factor by inhibiting the growth of pathogenic fungi . The compound's ability to function as a substrate for polyphenol oxidase also suggests that it may contribute to the browning process in plants, which is associated with defense responses.

2. Antioxidant Properties

The antioxidant capabilities of this compound have been explored in various studies. It has shown efficacy in scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This property not only enhances its potential therapeutic applications but also suggests its utility in food preservation and cosmetic formulations due to its ability to prevent lipid oxidation .

Case Study 1: Neuroprotection

In a study involving differentiated SH-SY5Y human neuroblastoma cells exposed to oxidative stress, this compound was found to significantly reduce cell death rates compared to untreated controls. The protective effects were mediated through the prevention of intracellular calcium overload and modulation of signaling pathways related to cell survival .

Case Study 2: Antiviral Efficacy

A recent investigation into the antiviral properties of this compound revealed that it effectively inhibits Mpro activity in SARS-CoV-2 through specific binding interactions identified via molecular dynamics simulations. This study highlights the potential for this compound derivatives to be developed as novel antiviral therapeutics .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Pharmacology | Antiviral agent against SARS-CoV-2 | Inhibits Mpro; potential therapeutic candidate |

| Neuroprotection | Protection against neuronal injuries | EC50 values between 0.9–3.7 µmol·L−1 |

| Antimicrobial | Inhibition of Phytophthora and H. pylori | Effective against various pathogens |

| Agricultural | Enhances plant pathogen resistance | Acts as a substrate for polyphenol oxidase |

| Antioxidant | Scavenging ROS | Protects against oxidative damage |

Mécanisme D'action

The mechanism of action of clovamide involves its interaction with various molecular targets and pathways. cis-Clovamide acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress . It also inhibits enzymes like polyphenol oxidase and proteinase, which are involved in plant defense mechanisms . In neuroprotective applications, clovamide modulates signaling pathways that protect neurons from oxidative damage and apoptosis .

Comparaison Avec Des Composés Similaires

cis-Clovamide is unique among phenolamides due to its specific structure and biological activities. Similar compounds include:

Rosmarinic acid: An amide isostere of clovamide, known for its antioxidant and anti-inflammatory properties.

Caffeic acid: The parent compound of clovamide, widely studied for its antioxidant effects.

Dihydroclovamide: A reduced form of clovamide with similar but distinct biological activities.

This compound methyl ester: A derivative with enhanced inhibitory activity against amyloid aggregation.

Propriétés

Numéro CAS |

53755-03-6 |

|---|---|

Formule moléculaire |

C18H17NO7 |

Poids moléculaire |

359.3 g/mol |

Nom IUPAC |

(2S)-3-(3,4-dihydroxyphenyl)-2-[[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoic acid |

InChI |

InChI=1S/C18H17NO7/c20-13-4-1-10(8-15(13)22)3-6-17(24)19-12(18(25)26)7-11-2-5-14(21)16(23)9-11/h1-6,8-9,12,20-23H,7H2,(H,19,24)(H,25,26)/b6-3-/t12-/m0/s1 |

Clé InChI |

GPZFXSWMDFBRGS-RYBZSIHZSA-N |

SMILES |

C1=CC(=C(C=C1CC(C(=O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |

SMILES isomérique |

C1=CC(=C(C=C1C[C@@H](C(=O)O)NC(=O)/C=C\C2=CC(=C(C=C2)O)O)O)O |

SMILES canonique |

C1=CC(=C(C=C1CC(C(=O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |

Synonymes |

clovamide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.